Deoxyfrenolicin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxyfrenolicin involves the oxidative rearrangement of furo[3,2-b]naphtho[2,1-d]furan using ceric ammonium nitrate (CAN) to form a hemiacetal intermediate . This intermediate undergoes hydrogenation to reduce the hemiacetal group to a cyclic ether and further hydrogenolysis to form the ring-opened carboxylic acid . The final step involves deprotection and hydrolysis to yield this compound .
Industrial Production Methods: this compound can be produced industrially through a fermentation process involving Streptomyces roseofulvus strain AM-3867 . The fermentation is carried out under aerobic conditions to produce frenolicin, which is then converted to this compound under anaerobic conditions . This method allows for the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Deoxyfrenolicin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN) is used for oxidative rearrangement.
Reduction: Hydrogenation using hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclic ethers, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
Deoxyfrenolicin has been extensively studied for its antimicrobial properties . It exhibits activity against a range of pathogens, including Mycoplasma gallisepticum and Candida albicans . Its unique structure and biological activity make it a valuable compound for research in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of deoxyfrenolicin involves the inhibition of bacterial cell wall synthesis . It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The compound also exhibits activity against fungal pathogens by interfering with their cell membrane integrity .
Comparison with Similar Compounds
- Frenolicin B
- Frenolicin A
- Griseusin
Comparison: Deoxyfrenolicin is structurally similar to frenolicin B and frenolicin A, but it lacks the hydroxyl group present in frenolicin B . This structural difference contributes to its unique antimicrobial activity profile . Compared to griseusin, this compound exhibits a broader spectrum of activity against both bacterial and fungal pathogens . Its unique structure and mode of action make it a valuable compound for further research and development in the field of antibiotics .
Properties
IUPAC Name |
2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZEYLPRXYHQC-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143036 | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-11-7 | |
Record name | Deoxyfrenolicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYFRENOLICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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